Cas no 172035-86-8 (3-Thienylmagnesium iodide)

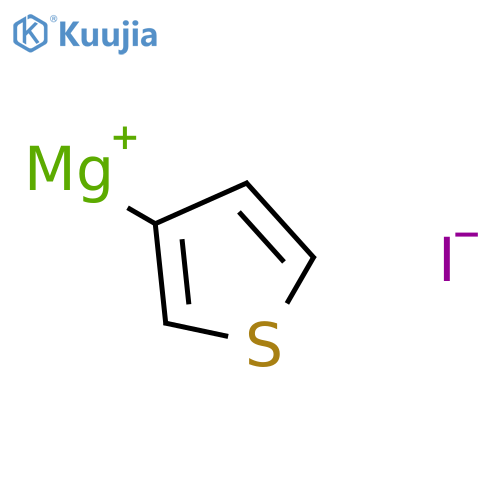

3-Thienylmagnesium iodide structure

商品名:3-Thienylmagnesium iodide

CAS番号:172035-86-8

MF:C4H3IMgS

メガワット:234.341092348099

MDL:MFCD03427252

CID:905606

PubChem ID:24879957

3-Thienylmagnesium iodide 化学的及び物理的性質

名前と識別子

-

- 3-Thienylmagnesium iodide

- magnesium,3H-thiophen-3-ide,iodide

- 3-Thienylmagnesium iodide 0.5 M in Tetrahydrofuran

- 3-Thienylmagnesium iodide solution

- 3-ThienylMagnesiuM iodide, 0.3M solution in THF, AcroSeal

- Magnesium,iodo-3-thienyl

- thiophen-3-ylMagnesiuM iodide

- 3-Thienylmagnesium iodide solution 0.3 M in THF

- 3-THIENYLMAGNESIUM IODIDE, 0.3M SOLUTION IN TETRAHYDROFURAN (NO BULK SALES ALLOWED)

- SCHEMBL5298

- iodo(3-thienyl)magnesium

- 3-thienyl magnesium iodide

- MFCD03427252

- 3-Thienylmagnesium iodide, 0.5 M in THF

- AKOS016017759

- 3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran

- LDERXYCTDNLPTD-UHFFFAOYSA-M

- 172035-86-8

- 3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF

-

- MDL: MFCD03427252

- インチ: InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1

- InChIKey: LDERXYCTDNLPTD-UHFFFAOYSA-M

- ほほえんだ: C1=C=CS[CH]1.[I-].[Mg+]

計算された属性

- せいみつぶんしりょう: 233.88500

- どういたいしつりょう: 233.88506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 79.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 25.3Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ダークブラウン液体

- 密度みつど: 0.904 g/mL at 25 °C

- ふってん: 65 °C

- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >

- PSA: 28.24000

- LogP: 2.43400

- ようかいせい: 未確定

- 濃度: 0.3 M in THF

3-Thienylmagnesium iodide セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H302-H314-H335-H351

- 警告文: P210-P260-P280-P305+P351+P338-P370+P378-P403+P235

- 危険物輸送番号:UN 2924 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-14-19-34-37-40

- セキュリティの説明: S16

-

危険物標識:

- セキュリティ用語:S16-26-33-36/37/39-45

- リスク用語:R11

- ちょぞうじょうけん:2-8°C

3-Thienylmagnesium iodide 税関データ

- 税関コード:29310099

3-Thienylmagnesium iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB361606-100 ml |

3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; . |

172035-86-8 | 100 ml |

€951.80 | 2024-04-18 | ||

| abcr | AB361606-50 ml |

3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; . |

172035-86-8 | 50 ml |

€661.30 | 2024-04-18 | ||

| Fluorochem | 214305-100ml |

3-Thienylmagnesium iodide 0.5 M in Tetrahydrofuran |

172035-86-8 | 100ml |

£614.00 | 2022-03-01 | ||

| abcr | AB361606-100ml |

3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; . |

172035-86-8 | 100ml |

€950.10 | 2025-03-19 | ||

| abcr | AB361606-50ml |

3-Thienylmagnesium iodide, 0.5M in tetrahydrofuran; . |

172035-86-8 | 50ml |

€659.90 | 2025-03-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 561630-50ML |

3-Thienylmagnesium iodide |

172035-86-8 | 50ml |

¥3618.44 | 2023-12-03 | ||

| abcr | AB586921-100 ml |

3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; . |

172035-86-8 | 100 ml |

€968.20 | 2024-04-18 | ||

| abcr | AB586921-50ml |

3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; . |

172035-86-8 | 50ml |

€681.80 | 2024-07-20 | ||

| abcr | AB586921-100ml |

3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; . |

172035-86-8 | 100ml |

€968.20 | 2024-07-20 | ||

| abcr | AB586921-50 ml |

3-Thienylmagnesium iodide, 0.50 M in 2-MeTHF; . |

172035-86-8 | 50 ml |

€681.80 | 2024-04-18 |

3-Thienylmagnesium iodide 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

172035-86-8 (3-Thienylmagnesium iodide) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172035-86-8)3-Thienylmagnesium iodide

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):404.0/574.0